1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate
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Overview
Description
The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate” is a complex organic molecule that contains several functional groups, including a benzothiazole, azetidine, and furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would depend on the exact positioning of the functional groups and the conditions under which it’s reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound has been involved in studies focusing on its synthesis and chemical reactivity. For instance, Aleksandrov et al. (2021) discussed the acylation of 1,3-benzothiazol-6-amine leading to various derivatives through treatments and reactions, indicating the compound's utility in creating heterocyclic compounds with potential biological activities (Aleksandrov et al., 2021). Similarly, the work by Patel, H. S. Patel, and Shah (2015) on synthesizing novel heterocyclic compounds demonstrates the compound's role in producing entities with antibacterial and antifungal properties (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Biological Studies
Research has also extended into evaluating the biological properties of derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate. Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, showing moderate to good inhibition against various bacterial and fungal strains (Gilani et al., 2016). This illustrates the compound's potential in contributing to antimicrobial research.
Antimicrobial and Anticancer Potentials
Further illustrating its potential in medicinal chemistry, Selvam et al. (2012) explored the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, indicating the broader therapeutic implications of derivatives synthesized from this compound (Selvam et al., 2012).
Corrosion Inhibition
Interestingly, Yadav, Sharma, and Kumar (2015) investigated the efficiency of thiazole derivatives as corrosion inhibitors, revealing the versatility of compounds synthesized from this compound in industrial applications as well (Yadav, Sharma, & Kumar, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(12-5-3-7-19-12)20-10-8-17(9-10)15-16-11-4-1-2-6-13(11)21-15/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVGZMTVJUAELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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